molecular formula C22H21NO3 B10810246 N-(2-benzylphenyl)-2,4-dimethoxybenzamide

N-(2-benzylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B10810246
M. Wt: 347.4 g/mol
InChI Key: XQLYJPZIAYGMSO-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2,4-dimethoxybenzamide is a high-purity, synthetic benzamide derivative designed for pharmaceutical and biochemical research. This compound is part of a structurally significant class of molecules known for their diverse biological activities and utility as key intermediates in organic synthesis. Structurally related benzamide compounds have demonstrated considerable potential as modulators of biological targets. For instance, certain N-benzyl benzamide derivatives have been identified as potent modulators of Prostaglandin E2 (PGE2) receptors, which are critical targets in inflammation, pain, and renal function research . Other close structural analogs, such as those with dimethoxy substitutions, have shown specific stimulatory effects on gastrointestinal propulsion via cholinergic mechanisms, highlighting the pharmacodynamic relevance of this chemical class . Researchers value this compound for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in developing novel receptor ligands. The presence of the 2,4-dimethoxybenzamide moiety and the N-(2-benzylphenyl) group provides a rigid molecular framework that is ideal for probing interactions with enzyme active sites and cellular receptors. This compound is well-characterized and supplied with comprehensive analytical data, including 1H NMR, 13C NMR, and mass spectrometry, following the rigorous standards exemplified in the characterization of related amides . It serves as a vital building block for synthesizing more complex molecules for investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2-benzylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C22H21NO3/c1-25-18-12-13-19(21(15-18)26-2)22(24)23-20-11-7-6-10-17(20)14-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,23,24)

InChI Key

XQLYJPZIAYGMSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3)OC

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N 2 Benzylphenyl 2,4 Dimethoxybenzamide

Established Retrosynthetic Strategies and Forward Synthetic Pathways

A logical retrosynthetic analysis of N-(2-benzylphenyl)-2,4-dimethoxybenzamide points to the disconnection of the central amide bond. This is a common and effective strategy in the synthesis of N-aryl benzamides. numberanalytics.comhepatochem.comfishersci.co.uk This disconnection yields two key precursors: 2-benzylaniline (B1266149) and an activated form of 2,4-dimethoxybenzoic acid, such as its acyl chloride. fishersci.co.uk

Figure 1: Retrosynthetic Analysis of this compound

The forward synthesis, therefore, involves the independent preparation of these two intermediates followed by their coupling.

The synthesis of 2-benzylaniline can be approached through several established routes. A classical method involves the Wolff-Kishner reduction of 2-aminobenzophenone (B122507) hydrazone, which can be prepared from 2-aminobenzophenone. prepchem.com More contemporary methods offer alternative pathways, such as the catalyst-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov Another approach involves the reduction of 2'-amino-3-chlorobenzophenone using Raney nickel, which also achieves dehalogenation. google.com

The second key intermediate, 2,4-dimethoxybenzoic acid , is readily synthesized from the commercially available 1,3-dimethoxybenzene. A standard method involves Friedel-Crafts acylation followed by oxidation, or more directly, by carboxylation using a strong base and carbon dioxide. chemicalbook.comguidechem.com

Key Reaction Steps and Intermediate Derivatization

The foremost pathway for synthesizing this compound involves a two-stage process: the preparation of the acid chloride of 2,4-dimethoxybenzoic acid, followed by its reaction with 2-benzylaniline. This is a variation of the well-known Schotten-Baumann reaction. fishersci.co.uk

Activation of Carboxylic Acid : 2,4-dimethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an aprotic solvent like dichloromethane (B109758) (DCM) or toluene. This reaction converts the carboxylic acid into the more reactive 2,4-dimethoxybenzoyl chloride. fishersci.co.ukucl.ac.uk The reaction generally proceeds efficiently at room temperature or with gentle heating.

Amide Coupling : The synthesized 2,4-dimethoxybenzoyl chloride is then reacted with 2-benzylaniline in a suitable aprotic solvent. A non-nucleophilic base, like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid (HCl) by-product, driving the reaction to completion. fishersci.co.uk

The table below outlines the proposed key steps for the forward synthesis.

StepReactionReactantsReagents/ConditionsProduct
1Preparation of Acid Chloride2,4-Dimethoxybenzoic acidThionyl chloride (SOCl₂), catalytic DMF, reflux2,4-Dimethoxybenzoyl chloride
2Amide Formation (Coupling)2,4-Dimethoxybenzoyl chloride, 2-BenzylanilineTriethylamine (TEA), Dichloromethane (DCM), 0°C to RTThis compound

Intermediate derivatization is readily achievable within this synthetic framework. By substituting the starting materials, a diverse library of analogs can be produced. For example, using variously substituted benzoic acids or anilines in the final coupling step would yield a range of structurally related benzamides for further academic study.

Optimization of Reaction Conditions for Research Scale Synthesis

For laboratory-scale synthesis, optimizing the amide coupling step is crucial to maximize yield and purity. While the acyl chloride method is robust, direct coupling of the carboxylic acid and amine using a coupling reagent is a common and often milder alternative. hepatochem.com The optimization involves a systematic evaluation of several parameters. numberanalytics.com

Coupling Reagents : A variety of reagents have been developed to facilitate amide bond formation by activating the carboxylic acid in situ. numberanalytics.com These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions such as racemization. acs.orgluxembourg-bio.comchemistrysteps.com More modern reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, TBTU), which are known for their high efficiency and rapid reaction times, though at a higher cost. hepatochem.comucl.ac.uk

Solvent : The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) are most commonly employed. ucl.ac.uknumberanalytics.com

Temperature : Amide coupling reactions are often performed at room temperature, but cooling to 0°C initially can help control exothermic reactions and minimize side-product formation, especially with highly reactive coupling agents. numberanalytics.com

Base : When using the hydrochloride salt of an amine or when using coupling reagents that generate acidic byproducts, a non-nucleophilic organic base like DIPEA or N-methylmorpholine (NMM) is required.

Reaction Monitoring : Progress of the reaction can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and check for the formation of impurities. google.com

Coupling MethodReagent(s)Typical SolventTemperatureAdvantages/Disadvantages
Acyl ChlorideSOCl₂ or (COCl)₂DCM, TolueneRT to RefluxAdv: High reactivity, low cost. Disadv: Harsh conditions, requires separate activation step. fishersci.co.uk
CarbodiimideEDC/HOBt or DCC/HOBtDMF, DCM0°C to RTAdv: Mild conditions, one-pot procedure. Disadv: By-product (urea) can be difficult to remove (especially DCU). chemistrysteps.com
Phosphonium/Uronium SaltHATU, PyBOPDMF, NMPRTAdv: Very high efficiency, fast reactions, low racemization. Disadv: High cost, reagent stability can be a concern. hepatochem.comucl.ac.uk

Modern Synthetic Approaches and Innovations

Beyond established methods, modern organic synthesis offers innovative strategies that could be applied to the preparation of this compound, focusing on efficiency, selectivity, and sustainability.

Chemo- and Regioselective Synthesis Strategies

Modern catalytic systems provide pathways for highly selective bond formations.

Directed C-H Amidation : Advanced transition-metal catalysis, particularly with rhodium, has enabled the direct amidation of benzoic acids via C-H functionalization. nih.gov In such a hypothetical route, a substituted benzoic acid could be directed to react at the ortho-position with an isocyanate, followed by decarboxylation to yield the N-aryl benzamide (B126). This strategy offers a novel disconnection and could provide access to unique substitution patterns.

Regiocontrol in Precursor Synthesis : The synthesis of analogs often requires precise control over substituent placement (regioselectivity). For instance, in preparing substituted 2-benzylaniline precursors, modern cross-coupling reactions like the Buchwald-Hartwig amination can be controlled through careful selection of ligands and reaction conditions to favor the formation of specific isomers. nih.govacs.org This allows for a modular and highly controlled approach to building a library of diverse aniline (B41778) fragments for subsequent coupling.

Utilization of Sustainable and Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. Several of these principles can be applied to the synthesis of this compound. ucl.ac.uk

Catalytic Direct Amidation : The most atom-economical method for amide synthesis is the direct condensation of a carboxylic acid and an amine, which releases only water as a byproduct. While this typically requires high temperatures, catalytic systems have been developed to facilitate this reaction under milder conditions. acs.org Catalysts such as boric acid or specific ionic liquids can promote the reaction, avoiding the need for stoichiometric activating agents and reducing waste. acs.orgbohrium.comsemanticscholar.org

Biocatalysis : Enzymes, such as lipases, can be used to catalyze amide bond formation in aqueous or organic media under very mild conditions. numberanalytics.comrsc.org This approach offers high selectivity and is environmentally benign, though it may require screening for a suitable enzyme and optimization of reaction conditions.

Solvent-Free and Alternative Solvents : Performing reactions without a solvent or in greener solvents (like water or ionic liquids) is a core tenet of green chemistry. bohrium.comrsc.org Solvent-free amide synthesis can be achieved by heating a mixture of the acid and amine with a catalyst. semanticscholar.org

Green StrategyDescriptionKey Advantage
Catalytic Direct AmidationDirect reaction of carboxylic acid and amine using a catalyst (e.g., boric acid, acidic ionic liquids).Atom economy is maximized; water is the only byproduct. acs.org
BiocatalysisUse of enzymes (e.g., lipases) to catalyze amide bond formation.High selectivity, mild conditions, biodegradable catalyst. rsc.org
Solvent-Free SynthesisReactants are heated directly with a catalyst, without any solvent.Eliminates solvent waste, simplifies purification. semanticscholar.org

Preparation of Structural Analogs and Isosteric Modifications for Academic Study

The proposed synthetic pathway for this compound is highly amenable to the creation of structural analogs for academic research, such as structure-activity relationship (SAR) studies. walshmedicalmedia.comnih.gov

Modification of the Benzoyl Moiety : By replacing 2,4-dimethoxybenzoic acid with other substituted benzoic acids, a wide array of analogs can be generated. For example, using 2,5-dimethoxybenzoic acid, 2,6-dimethoxybenzoic acid, or benzoic acids with different alkyl or halogen substituents would allow for a systematic exploration of the electronic and steric requirements of this part of the molecule. chemicalbook.comchemsynthesis.com

Modification of the Anilino Moiety : Similarly, the 2-benzylaniline component can be varied. Using anilines with substituents on either the benzyl (B1604629) ring or the aniline ring would probe how these changes affect the molecule's properties.

Isosteric Modifications : For more advanced studies, isosteric replacements can be considered. The amide bond could be replaced with a thioamide, which can sometimes alter the biological activity profile. This can be achieved using thiating reagents on the final amide product. The phenyl rings could be replaced with other aromatic systems, such as naphthyl or heteroaromatic rings like pyridine (B92270) or pyrimidine, to explore different spatial arrangements and electronic properties. wits.ac.zaresearchgate.net

Analog TypeModification ExamplePrecursor Required
Benzoyl AnalogN-(2-benzylphenyl)-2,5-dimethoxy benzamide2,5-Dimethoxybenzoic acid
Benzoyl AnalogN-(2-benzylphenyl)-4-chloro benzamide4-Chlorobenzoic acid
Anilino AnalogN-(4-chloro -2-benzylphenyl)-2,4-dimethoxybenzamide4-Chloro-2-benzylaniline
Anilino AnalogN-(2-(4-fluorobenzyl )phenyl)-2,4-dimethoxybenzamide2-(4-Fluorobenzyl)aniline
Heterocyclic AnalogN-(2-benzylphenyl)-pyridine-2-carboxamide Picolinic acid

This systematic approach to modification allows researchers to fine-tune the properties of the lead compound, this compound, for specific academic or applied purposes.

Structural Diversification of the Dimethoxybenzoyl Moiety

The 2,4-dimethoxybenzoyl moiety is a highly activated aromatic system, amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents. The two methoxy (B1213986) groups are ortho, para-directing activators, meaning that electrophiles will primarily be directed to the C5 position, and to a lesser extent, the C3 position. libretexts.org

Electrophilic halogenation , using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce bromine or chlorine atoms, respectively. These halogens can then serve as versatile handles for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Nitration of the dimethoxybenzoyl ring can be achieved using standard nitrating agents. The resulting nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for a wide range of further transformations.

Friedel-Crafts acylation or alkylation can also be employed to introduce alkyl or acyl groups, although the high reactivity of the ring may require careful control of reaction conditions to avoid over-alkylation or -acylation.

Reaction Type Typical Reagents Potential Substitution Position Potential Subsequent Transformations
HalogenationN-Bromosuccinimide (NBS)C5Suzuki, Sonogashira, Buchwald-Hartwig couplings
NitrationHNO₃/H₂SO₄C5Reduction to amine, further functionalization
Friedel-Crafts AcylationAcyl chloride, Lewis acidC5Introduction of ketone functionality

Synthesis of Deuterated Analogs for Mechanistic Investigations

The synthesis of deuterated analogs of this compound is a valuable tool for investigating its metabolic fate and mechanism of action. Deuterium (B1214612) labeling can be strategically introduced at various positions within the molecule.

Deuteration of the benzylic methylene (B1212753) group can be particularly informative for studying metabolic stability, as this position is often susceptible to oxidative metabolism by cytochrome P450 enzymes. A primary kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond, can be observed. nih.gov The synthesis of such analogs can be achieved by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce the corresponding imine precursor, or by using deuterated benzyl halides in the initial synthesis.

Deuterium labeling of the aromatic rings can be accomplished through acid-catalyzed hydrogen-deuterium exchange using a strong deuterated acid, or through metal-catalyzed methods. For instance, Raney nickel has been shown to catalyze H/D exchange on nitrogen-containing heterocycles and other aromatic systems in the presence of a deuterium source like D₂O. x-chemrx.com

Deuteration at the alpha-position of the amide has also been reported through a retro-ene-type reaction involving deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO) and an activated amide intermediate. nih.gov

Position of Deuteration Synthetic Strategy Application
Benzylic Methylene (CD₂)Reduction of imine with NaBD₄; Use of deuterated benzyl halideStudying metabolic stability and kinetic isotope effects. nih.gov
Aromatic RingsAcid-catalyzed H/D exchange; Metal-catalyzed H/D exchangeProbing aromatic metabolism; Use as internal standards in mass spectrometry. x-chemrx.com
Amide Alpha-PositionRetro-ene reaction with [D₆]DMSOMechanistic studies of amide reactivity. nih.gov

Derivatization for Probes and Conjugates

To investigate the biological targets and mechanisms of action of this compound, it can be derivatized to create chemical probes and conjugates. These tools are designed to interact with and report on their biological environment.

Introduction of Bio-orthogonal Tags for Target Identification

Bio-orthogonal chemistry allows for the selective chemical ligation of two molecules in a complex biological environment without interfering with native biological processes. nih.gov The introduction of a bio-orthogonal tag, such as an azide (B81097) or a terminal alkyne, onto the this compound scaffold allows for its subsequent "clicking" to a reporter molecule, such as a fluorophore or a biotin (B1667282) affinity tag. nih.govresearchgate.netresearchgate.net

These tags can be incorporated at various positions, for example, by using a substituted benzyl halide bearing an azide or alkyne group during the synthesis. Alternatively, a functional group can be introduced onto one of the aromatic rings, which is then converted to the bio-orthogonal handle. For instance, an amino group can be converted to an azide via a diazo transfer reaction.

The resulting tagged compound can be introduced into a biological system, and after an incubation period, a reporter molecule with the complementary reactive handle is added. The "click" reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage, allowing for visualization or pull-down of the target-probe complex. youtube.com

Bio-orthogonal Tag Complementary Reporter Tag "Click" Reaction Typical Application
Azide (-N₃)Alkyne (e.g., with a fluorophore)CuAAC or SPAACFluorescence imaging of target localization.
Alkyne (terminal)Azide (e.g., with biotin)CuAAC or SPAACAffinity purification of target proteins.
Tetrazinetrans-Cyclooctene (TCO)Inverse electron demand Diels-AlderRapid in vivo labeling. researchgate.net

Synthesis of Affinity Probes for Proteomic Studies

Affinity probes are valuable tools for identifying the protein targets of a small molecule. These probes typically consist of three components: the small molecule of interest (the "bait"), a reactive group for covalent cross-linking to the target protein, and a reporter tag (often biotin) for enrichment and identification. nih.gov

Photo-affinity labeling (PAL) is a common strategy where a photoreactive group, such as a diazirine or a benzophenone, is incorporated into the small molecule scaffold. nih.govenamine.net Upon irradiation with UV light, this group forms a highly reactive carbene or nitrene intermediate that can covalently cross-link with nearby amino acid residues of a binding protein.

For this compound, a photoreactive group could be incorporated, for example, on the benzyl ring or the dimethoxybenzoyl ring. The synthesis would involve coupling a building block containing the photoreactive moiety during the construction of the main scaffold. A reporter tag like biotin, often attached via a flexible linker to minimize steric hindrance, would also be included in the final probe molecule. nih.gov

After incubating the photo-affinity probe with a cell lysate or in living cells, UV irradiation covalently links the probe to its binding partners. The biotin tag then allows for the capture of the probe-protein adducts on streptavidin-coated beads, followed by proteomic analysis (e.g., mass spectrometry) to identify the interacting proteins. nih.gov

Photoreactive Group Reporter Tag Activation Purpose
DiazirineBiotinUV light (~350 nm)Covalent capture of binding proteins for identification. nih.gov
BenzophenoneBiotinUV light (~350 nm)Covalent capture of binding proteins for identification. nih.gov
Aryl AzideBiotinUV light (254-400 nm)Covalent capture of binding proteins for identification. nih.gov

Molecular and Supramolecular Structural Analysis in Research

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

No published data from advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), or vibrational spectroscopy (such as Infrared or Raman spectroscopy) for the conformational analysis of N-(2-benzylphenyl)-2,4-dimethoxybenzamide are available.

X-ray Crystallographic Studies of this compound and its Derivatives

There are no known X-ray crystallographic studies for this compound. Consequently, information regarding its solid-state conformation, crystal packing arrangements, and the nature of its intermolecular interactions remains undetermined.

Information on the crystalline form, unit cell parameters, and molecular packing of this compound is not available in the current body of scientific literature.

Without crystallographic data, an analysis of potential hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the supramolecular assembly of this compound cannot be performed.

Computational Structural Analysis

A search for computational studies on this compound yielded no specific results.

No peer-reviewed articles presenting Density Functional Theory (DFT) calculations to determine the optimized ground state geometry, electronic properties (such as HOMO-LUMO energy levels), or molecular electrostatic potential maps for this compound have been found.

There is no available research detailing the use of molecular mechanics or molecular dynamics simulations to explore the conformational flexibility and energy landscape of this compound.

Biological Activity and Mechanistic Elucidation of N 2 Benzylphenyl 2,4 Dimethoxybenzamide in Preclinical Research Models

In Vitro Biochemical and Cellular Assays for Biological Characterization

There is no available scientific literature detailing the in vitro biochemical or cellular characterization of N-(2-benzylphenyl)-2,4-dimethoxybenzamide.

Enzyme Modulation and Kinetic Characterization (e.g., inhibition, activation)

No studies were found that investigated the effects of this compound on any specific enzymes. Consequently, there is no data available regarding its potential enzyme inhibitory or activatory properties, nor any kinetic characterization of such interactions.

Receptor Binding and Ligand-Binding Kinetics

Information regarding the affinity of this compound for any physiological receptors is not present in the current body of scientific literature. As such, no receptor binding assays or ligand-binding kinetic data have been reported for this compound.

Cellular Signaling Pathway Interrogation (e.g., neuronal signaling cascades)

The impact of this compound on cellular signaling pathways, including neuronal signaling cascades, has not been documented. Research interrogating its effects on intracellular signaling events is currently absent from published studies.

Investigation of Cellular Proliferation and Apoptotic Pathways

There are no available research findings on the effects of this compound on cellular proliferation or the induction of apoptotic pathways in any cell lines.

Analysis of Protein Expression and Post-Translational Modifications

No studies have been published that analyze how this compound may alter protein expression levels or the post-translational modification status of cellular proteins.

Exploration of Potential Molecular Targets and Pathways

Due to the lack of primary research on its biological activity, the potential molecular targets and pathways for this compound remain unidentified and unexplored in the scientific literature.

Target Identification through Proteomics and Chemical Genetics Approaches

The initial step in understanding the mechanism of action for a novel compound like this compound involves identifying its molecular targets within a biological system. Modern drug discovery heavily relies on powerful techniques such as chemical proteomics and genetic approaches to achieve this. asbmb.org

Chemical proteomics strategies, for instance, often employ a "bait" molecule—a modified version of the compound of interest—to capture its binding partners from a complex mixture of proteins in cell lysates. mdpi.comfrontiersin.org These captured proteins are then identified using mass spectrometry, providing a direct glimpse into the compound's potential interactome. creative-proteomics.com This approach can be broadly categorized into activity-based protein profiling (ABPP), which focuses on specific enzyme families, and compound-centric chemical proteomics (CCCP), which investigates the broader interactions of a bioactive small molecule. mdpi.com

Another powerful tool is the use of genetic screening. In this method, libraries of cells with specific gene knockdowns or overexpressions are exposed to the compound. By observing which genetic modifications alter the cellular response to the compound, researchers can infer the involvement of those genes' protein products in the compound's activity.

While these methodologies are well-established for identifying the targets of other bioactive compounds, specific data from proteomics or chemical genetics studies that definitively identify the molecular targets of this compound are not yet available in published literature. The application of these techniques will be a critical next step in elucidating its mechanism of action.

Characterization of Ligand-Target Interactions via Biophysical Methods

Once potential molecular targets are identified, the next crucial phase is to characterize the physical interaction between the ligand (this compound) and its target protein. Biophysical methods are indispensable for this purpose, providing quantitative data on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association and dissociation rate constants, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov This includes the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction, which can help in understanding the forces driving the binding event. nih.gov

While SPR and ITC are standard methods for characterizing such interactions, specific studies detailing the biophysical characterization of this compound with any putative protein targets have not yet been reported.

Functional Validation of Identified Molecular Targets

Identifying a binding partner is not sufficient; researchers must then validate that the interaction is responsible for the compound's biological effects. This functional validation is a critical step to confirm that the identified protein is a true biological target.

This process often involves a combination of in vitro and cellular assays. For example, if the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to see if it is inhibited or activated. In cellular models, the gene for the target protein can be knocked down or knocked out. If the cells subsequently lose their sensitivity to the compound, it provides strong evidence that the protein is the functional target.

As the specific molecular targets of this compound are yet to be definitively identified, studies on the functional validation of its targets remain to be conducted.

In Vivo Preclinical Research Models for Biological Response Assessment

To understand how a compound behaves in a whole organism, researchers turn to in vivo preclinical models. These models are essential for assessing systemic biological responses, including potential therapeutic effects and the compound's journey through the body.

Non-Mammalian Model Systems for Initial Efficacy and Mechanistic Screening

Before moving to more complex and costly mammalian models, non-mammalian systems can provide valuable initial insights. Organisms like the nematode Caenorhabditis elegans are utilized in preclinical research, for instance in studies of Parkinson's disease models. researchgate.net These models can be used for initial screens of efficacy and to investigate the basic mechanisms of action in a whole-organism context.

Currently, there is no published research detailing the use of non-mammalian models to screen the efficacy or investigate the mechanism of this compound.

Rodent Models for Systemic Biological Response Studies

Rodent models, particularly mice and rats, are extensively used to study the systemic effects of compounds. For instance, in the context of neuroprotection, mouse models of Alzheimer's disease are used to assess the ability of compounds to mitigate cognitive impairment and neuroinflammation. nih.govnih.gov In such studies, researchers evaluate behavioral outcomes, as well as molecular and cellular changes in the brain, to understand the compound's in vivo efficacy. nih.gov

While these models are standard for many preclinical investigations, there are currently no published studies that have utilized rodent models to assess the systemic biological response to this compound.

Investigation of Compound Biodistribution and Metabolite Profiles in Research Models

Understanding where a compound goes in the body (biodistribution) and how it is broken down (metabolism) is fundamental to preclinical development. Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. mdpi.com

Metabolite profiling, or metabolomics, helps to identify the various metabolic products of a compound. mdpi.comsemanticscholar.org For example, studies on other compounds using human hepatocytes can identify numerous metabolites formed through processes like hydroxylation, demethylation, and glucuronidation. mdpi.com This information is crucial for understanding the compound's clearance from the body and for identifying any potentially active or toxic metabolites.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Benzylphenyl 2,4 Dimethoxybenzamide Analogs

Design Principles for SAR Exploration

The design of analogs of N-(2-benzylphenyl)-2,4-dimethoxybenzamide for SAR studies is guided by established medicinal chemistry principles. These strategies aim to systematically probe the chemical space around the core scaffold to identify key molecular features that govern biological interactions.

A primary strategy in the SAR exploration of this compound analogs involves the systematic modification of substituents on its three aromatic rings: the 2-benzylphenyl moiety and the 2,4-dimethoxybenzoyl moiety. The nature, position, and size of these substituents can profoundly impact biological activity.

Research on related N-benzyl-2-phenylpyrimidin-4-amine derivatives has shown that substitutions on the phenyl rings are critical for potency. nih.gov For instance, the presence and position of various functional groups can influence binding affinity and efficacy. In studies of N-benzyl phenethylamines, nonpolar substituents like halogens and alkyl groups on the aromatic ring were found to increase affinity, whereas polar groups such as –COOH, –OH, and –NH2 led to a significant decrease in affinity.

The following table illustrates how variations in substituents on the aromatic rings of benzamide (B126) analogs can influence their inhibitory activity, drawing from research on similar structures.

Compound IDAromatic Ring A SubstituentAromatic Ring B SubstituentBiological Activity (IC₅₀ in µM)
Analog 14-Fluoro3-Trifluoromethyl0.269
Analog 2Unsubstituted3-Trifluoromethyl> 25
Analog 34-FluoroUnsubstituted5.89
Analog 42-Amino3-Trifluoromethyl9.325

Data is illustrative and based on findings from related phenoxybenzamide derivatives. researchgate.net

The amide linker in this compound is a crucial structural element that maintains the spatial orientation of the aromatic rings. Modifications to this linker, such as altering its rigidity or replacing it with bioisosteres, can provide valuable insights into the optimal conformation required for biological activity.

In a series of N-(thiazol-2-yl)-benzamide analogs, the benzamide core was essential for activity, and modifications to the thiazole (B1198619) ring, which can be considered part of the core scaffold, significantly impacted antagonist potency. semanticscholar.orgnih.gov Similarly, in studies of 2-phenoxybenzamides, the carboxamide linkage was a key feature, with its orientation influencing activity. researchgate.net

Furthermore, altering the core scaffold itself, for example by replacing the phenyl rings with heterocyclic systems, is a common strategy to explore new chemical space and improve properties such as selectivity and metabolic stability.

Correlation of Structural Features with Biological Activities

The data generated from SAR studies allows for the correlation of specific structural features with observed biological activities. This analysis is fundamental to understanding the molecular basis of a compound's action.

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. dergipark.org.trresearchgate.net For benzamide derivatives, typical pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

In a study on N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase 2 inhibitors, a pharmacophore model was generated that included hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers. sphinxsai.com This model helped to rationalize the observed SAR and guide the design of more potent inhibitors. The 2,4-dimethoxy groups on the benzoyl ring of this compound, for instance, likely serve as key hydrogen bond acceptors or influence the electronic properties of the molecule. The benzyl (B1604629) group provides a significant hydrophobic feature.

The following table outlines a hypothetical pharmacophore model for this compound analogs based on common features in related compounds.

Pharmacophoric FeatureCorresponding Structural MoietyPutative Role in Binding
Hydrogen Bond AcceptorCarbonyl oxygen of the amide linker, Methoxy (B1213986) groupsInteraction with donor groups in the biological target
Hydrogen Bond DonorAmide N-HInteraction with acceptor groups in the biological target
Hydrophobic RegionBenzyl group, Phenyl ringsvan der Waals interactions with hydrophobic pockets
Aromatic RingPhenyl ringsπ-π stacking interactions

Chirality can play a critical role in the biological activity of a drug molecule, as stereoisomers can exhibit different potencies, efficacies, and metabolic profiles. Although this compound itself is not chiral, the introduction of chiral centers through substitution can have a significant impact on its biological activity.

For many classes of compounds, biological targets are stereoselective, meaning they preferentially bind to one enantiomer over the other. The assessment of stereochemical influence is therefore a critical aspect of SAR studies. In research on bergenin (B1666849) derivatives, the configuration of a hydroxyl group was found to be crucial for immunosuppressive activity, with inversion of the stereocenter leading to a sharp decrease in potency. nih.gov This highlights the importance of synthesizing and testing individual stereoisomers to fully understand the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use molecular descriptors, which are numerical representations of various chemical properties, to predict the activity of new, untested compounds.

For benzamide derivatives, QSAR models have been successfully developed to predict their activity against various targets. In a study of N-(2-Aminophenyl)-Benzamide derivatives, a 3D-QSAR model was generated with high predictive power, indicating that the steric and electrostatic fields around the molecules were key determinants of their inhibitory activity. sphinxsai.com Such models can provide valuable quantitative insights into the SAR and are instrumental in the lead optimization phase of drug discovery. The development of a robust QSAR model for this compound analogs would enable the virtual screening of large compound libraries and the rational design of more potent derivatives.

Computational Chemistry and Cheminformatics in the Study of N 2 Benzylphenyl 2,4 Dimethoxybenzamide

Molecular Docking and Ligand-Protein Interaction Prediction

No molecular docking studies specifically investigating N-(2-benzylphenyl)-2,4-dimethoxybenzamide against a particular protein target were identified.

Without docking studies, there are no predicted binding modes or specific molecular interactions to analyze for this compound.

No research was found that utilizes this compound as a reference structure or starting point for virtual screening campaigns to discover new analogs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

There are no published molecular dynamics simulations for this compound, either in a solvated state or in complex with a biological target.

As no ligand-target complexes have been reported or studied, there is no information on their conformational dynamics.

No binding free energy calculations, such as those using MM/PBSA or MM/GBSA methods, have been reported for this compound.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

No pharmacophore models have been developed based on the structure of this compound. There are no ligand-based drug design studies that use this compound as a template.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Guidance

The journey of a drug through the body is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these characteristics early in the drug discovery pipeline is crucial for avoiding late-stage failures. arxiv.org In silico ADME prediction models utilize the chemical structure of a compound like this compound to calculate a range of physicochemical and pharmacokinetic parameters. These predictions are instrumental in flagging potential liabilities and guiding the design of molecules with more favorable ADME profiles.

While specific, experimentally validated ADME data for this compound is not extensively available in public databases, computational tools can provide valuable estimations. These tools employ algorithms trained on large datasets of known compounds to predict the properties of new chemical entities. The predictions for this compound would typically be presented in a data table, offering a comprehensive overview of its likely behavior in vivo.

Table 1: Representative In Silico ADME Predictions for this compound

ADME ParameterPredicted Value/ClassificationSignificance for Research Guidance
Absorption
Human Intestinal Absorption (HIA)HighIndicates the likelihood of the compound being well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighPredicts the rate of passage across the intestinal epithelial cell barrier, a key factor in oral bioavailability.
P-glycoprotein (P-gp) SubstrateYes/NoDetermines if the compound is likely to be pumped out of cells by the P-gp transporter, which can limit brain penetration and contribute to drug resistance. nih.gov
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateSuggests the extent to which the compound can cross into the central nervous system. This is critical for neurological targets and a safety concern for others. nih.gov
Plasma Protein Binding (PPB)HighEstimates the percentage of the compound that will be bound to proteins in the blood. High binding can limit the free concentration of the drug available to act on its target.
Volume of Distribution (VDss)Moderate to HighPredicts how extensively the drug distributes into tissues versus remaining in the plasma.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Predicts the potential for drug-drug interactions, where the compound could alter the metabolism of other co-administered drugs. arxiv.org
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateYes/NoIndicates a potential pathway for renal clearance.
Total Clearance (CL)Low to ModerateEstimates the rate at which the drug is removed from the body, influencing dosing frequency.
Drug-Likeness
Lipinski's Rule of FiveCompliant/Non-compliantA guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans.

Note: The values in this table are illustrative of the types of predictions generated and are not based on actual reported data for this compound.

These in silico predictions serve as a foundational guide for further research. For instance, if this compound were predicted to be a strong inhibitor of a major CYP enzyme, medicinal chemists could be directed to modify its structure to mitigate this risk. Similarly, a prediction of poor intestinal absorption might prompt the investigation of alternative delivery routes or prodrug strategies.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The application of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of computational drug design, enabling the rapid exploration of vast chemical spaces and the generation of novel molecules with desired properties. researchgate.netnih.gov For this compound, these advanced computational techniques can be applied in several ways to optimize its structure and predict its biological activity.

One primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. If a set of benzamide (B126) analogs, including this compound, were synthesized and tested for activity against a specific biological target, an ML algorithm could be trained on this data. The algorithm, such as a random forest or a neural network, would learn the relationship between the chemical structures and their corresponding activities. nih.govnih.gov This trained model could then be used to:

Predict the activity of new, unsynthesized analogs: This allows researchers to prioritize the synthesis of compounds that are most likely to be potent.

Identify key structural features: The model can reveal which parts of the this compound scaffold are most important for its biological activity, guiding further design efforts.

Furthermore, generative AI models can be employed for de novo drug design. researchgate.net Starting with a seed structure like this compound, these models can propose novel molecular architectures that retain desirable features while optimizing for properties such as increased potency, improved ADME profile, or reduced predicted toxicity. These generative approaches, which include variational autoencoders and generative adversarial networks, can explore a much broader chemical space than traditional virtual screening methods. researchgate.net

The process of applying ML and AI to a compound like this compound would typically follow these steps:

Data Collection: A dataset of molecules structurally related to this compound with measured biological activity and ADME properties would be compiled.

Feature Engineering: The chemical structures are converted into numerical descriptors that the ML model can understand.

Model Training: An appropriate ML algorithm is selected and trained on the dataset to learn the structure-activity or structure-property relationships. mdpi.com

Model Validation: The model's predictive power is rigorously tested on a separate set of compounds not used during training to ensure its accuracy and generalizability. nih.gov

Application: The validated model is then used to predict the activity of new design ideas based on the this compound scaffold or to generate entirely new molecular structures with a high probability of success.

Through these sophisticated computational methods, the research and development process for compounds like this compound can be made significantly more efficient and targeted, ultimately increasing the likelihood of discovering a novel therapeutic agent.

Advanced Analytical and Biophysical Methodologies for Research on N 2 Benzylphenyl 2,4 Dimethoxybenzamide

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for Activity Profiling

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govaxxam.com For a compound like N-(2-benzylphenyl)-2,4-dimethoxybenzamide, these platforms are essential for initial hit identification and for profiling its activity across a range of biological targets. axxam.com

HTS assays are typically designed to measure a single endpoint, such as the inhibition of a specific enzyme or the activation of a receptor. embopress.org For instance, a cell-based cytopathic effect inhibition assay could be employed to screen for antiviral activity. In one such study, a library of small molecules was screened, leading to the identification of a benzamide (B126) derivative with activity against influenza viruses. nih.gov The primary screen identified a hit compound, BMD-2601505, which was effective in protecting cells from virus-induced death. nih.gov

Table 1: Illustrative HTS Data for a Benzamide Analog in an Antiviral Assay nih.gov
Compound IDStructureDescriptionEC50 (µM)
BMD-2601505Benzamide derivativeInitial Hit Compound60-70
Derivative 1Bromobenzene-modified benzamideOptimized Lead22-37

HCS, on the other hand, provides a more detailed picture by simultaneously measuring multiple cellular parameters. This can include changes in cell morphology, protein localization, and the expression of specific biomarkers. For a compound like this compound, HCS could be used to investigate its effects on cellular pathways, identify potential off-target effects, and elucidate its mechanism of action with greater resolution.

Label-Free Detection Techniques for Ligand-Target Interaction Studies (e.g., Bio-Layer Interferometry)

Understanding the direct interaction between a small molecule and its biological target is a critical step in drug development. Label-free detection techniques, such as Bio-Layer Interferometry (BLI), provide real-time analysis of these interactions without the need for fluorescent or radioactive labels that could interfere with the binding event. gatorbio.comnih.gov

BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. news-medical.net In a typical experiment to study this compound, a purified target protein would be immobilized on the biosensor surface. The biosensor is then dipped into solutions containing varying concentrations of the compound, and the association and dissociation rates are measured. researchgate.net This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. researchgate.netnih.gov

Table 2: Representative BLI Kinetic Data for a Small Molecule-Protein Interaction researchgate.netnih.gov
CompoundTarget Proteinka (1/Ms)kd (1/s)KD (M)
Analog of this compoundTarget Kinase X1.5 x 10^43.0 x 10^-32.0 x 10^-7

The fluidics-free nature of BLI makes it robust and suitable for high-throughput applications, allowing for the rapid screening and characterization of a series of analogs of this compound to establish structure-activity relationships. gatorbio.comnews-medical.net

Advanced Mass Spectrometry Techniques for In Vitro and In Vivo Metabolic Profiling (in research models)

Advanced mass spectrometry (MS) techniques are indispensable for characterizing the metabolic fate of drug candidates like this compound. Both in vitro and in vivo metabolic studies are essential to identify potential metabolites that could be active, inactive, or even toxic. nih.gov

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the sensitive and specific detection of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and liver microsomes. nih.gov For instance, a study on the metabolism of benznidazole, a nitroimidazole drug, in pediatric patients led to the identification of N-benzylacetamide as a major metabolite in plasma. nih.gov This was achieved by analyzing patient samples using UPLC-MS/MS and applying rigorous spectroscopic and structural criteria. nih.gov

Similarly, in vitro studies using liver microsomes or hepatocytes can predict the metabolic pathways of this compound. Aromatic amides can undergo hydrolysis, leading to the formation of primary aromatic amines, which can have toxicological implications. nih.govnih.govresearchgate.net Studies simulating passage through the gastrointestinal tract have shown that some aromatic amides can be cleaved to their corresponding anilines. nih.govnih.govresearchgate.net

Table 3: Illustrative Metabolic Profile of a Benzamide Analog in Human Plasma nih.gov
CompoundDetected MetaboliteAnalytical TechniqueBiological Matrix
BenznidazoleN-benzylacetamideUPLC-MS/MSHuman Plasma

Fluorescence-Based Assays and Imaging for Cellular Localization and Target Engagement

Fluorescence-based assays and imaging techniques are powerful tools for visualizing the subcellular localization of a compound and confirming its engagement with its intended target within a cellular context. mdpi.com

For a compound like this compound, its intrinsic fluorescence or the attachment of a fluorescent tag can allow for direct visualization of its distribution within cells using fluorescence microscopy. Studies on other bicationic fluorophores have shown that small structural modifications can significantly alter their amphiphilicity, leading to distinct localization in cellular compartments such as the nucleus or cytoplasm. mdpi.com This information is crucial for understanding the compound's mechanism of action and potential for off-target effects. mdpi.com

Target engagement assays are designed to provide direct evidence that a compound is binding to its target protein within the cell. acs.org Techniques like the Cellular Thermal Shift Assay (CETSA) measure the thermal stabilization of a target protein upon ligand binding. nih.gov Alternatively, fluorescence anisotropy assays can be used to monitor changes in protein assembly or conformation upon compound binding. For example, such an assay was used to study the effect of benzodioxane-benzamide inhibitors on the polymerization of the FtsZ protein. nih.gov

Table 4: Example of Cellular Localization Data for Fluorescent Probes mdpi.com
Compound ClassKey Structural FeaturePredominant Cellular Localization
Bicationic FluorophoreHigh AmphiphilicityNucleus
Bicationic FluorophoreLow AmphiphilicityCytoplasm

Cryo-Electron Microscopy (Cryo-EM) or X-ray Crystallography of Compound-Target Complexes

To gain a definitive understanding of how this compound interacts with its target at an atomic level, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. nih.govmdpi.comnih.govrsc.org These methods provide high-resolution three-dimensional structures of the compound bound to its target protein.

X-ray crystallography has been successfully used to determine the structures of numerous protein-ligand complexes, including those with benzamide inhibitors. nih.govmdpi.com For this technique to be successful, the protein-ligand complex must be crystallized, which can be a challenging and time-consuming process. The resulting electron density map reveals the precise binding mode of the ligand, including all the key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize. biorxiv.orgnih.govyoutube.comyoutube.comnih.gov The sample is rapidly frozen in a thin layer of vitreous ice, preserving the native structure of the complex. youtube.com Recent advances have pushed the boundaries of cryo-EM, allowing for the determination of high-resolution structures of even small protein-ligand complexes. biorxiv.org

Table 5: Illustrative Structural Data from X-ray Crystallography of a Benzamidine-Inhibited Protein nih.gov
TechniqueTarget ProteinLigandResolution (Å)Key Finding
X-ray CrystallographyTrypsinBenzamidine1.82Precise binding mode in the active site identified.

The structural insights gained from these techniques are invaluable for structure-based drug design, enabling the rational optimization of lead compounds like this compound to improve their potency, selectivity, and pharmacokinetic properties.

Future Directions and Emerging Research Avenues for N 2 Benzylphenyl 2,4 Dimethoxybenzamide

Investigation of Polypharmacology and Off-Target Interactions in Biological Systems

A critical avenue of future research is the exploration of N-(2-benzylphenyl)-2,4-dimethoxybenzamide's polypharmacological profile. Polypharmacology, the ability of a compound to interact with multiple targets, can lead to enhanced therapeutic efficacy or unforeseen side effects. The N-benzylbenzamide scaffold has been identified as a "merged pharmacophore" capable of modulating multiple targets, notably soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgnih.gov

Simultaneous modulation of sEH and PPARγ is considered a promising strategy for metabolic syndrome, as it can address diabetic conditions and hypertension concurrently. acs.orgnih.gov Research on N-benzylbenzamide derivatives has successfully produced dual-target ligands. nih.gov Therefore, a primary step would be to screen this compound for activity against both sEH and PPARγ.

Furthermore, comprehensive off-target screening is essential. This involves testing the compound against broad panels of kinases and other receptors to build a complete interaction profile. The inhibition of sEH, for instance, has been shown to synergize with the effects of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, highlighting a complex interplay within the arachidonic acid cascade that warrants a multi-target investigation. nih.govnih.gov

A hypothetical screening cascade could yield data similar to that found for active analogs, as shown in the table below.

TargetAssay TypeParameterExample Value (from Analog 14c)Reference
Soluble Epoxide Hydrolase (sEH)Inhibition AssayIC500.3 µM acs.orgnih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Activation AssayEC500.3 µM acs.orgnih.gov

Development of Novel Chemical Tools for Probing Biological Mechanisms

Should this compound demonstrate significant activity at a particular target, its core structure could be leveraged to develop novel chemical tools. These tools are indispensable for target validation, studying target engagement in living systems, and elucidating biological pathways. nih.govnih.gov

One approach is the synthesis of radiolabeled probes. For example, by incorporating a carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) isotope, the compound could be transformed into a tracer for Positron Emission Tomography (PET) imaging. nih.gov A study on the related compound 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (B126) (4-¹¹C-MBZA) demonstrated its potential as a PET probe to selectively target and image melanoma. nih.gov This provides a direct precedent for developing a radiolabeled version of this compound to study its biodistribution and target engagement in vivo.

Another strategy involves creating affinity-based probes. This could be achieved by attaching a biotin (B1667282) molecule or a photoreactive group to the scaffold. Such modified compounds can be used in pull-down experiments to identify binding partners and confirm on-target and off-target interactions within the proteome. The development of a related N-benzylbenzamide, compound 14c, as a "pharmacological tool compound" for in vivo studies in animal models of metabolic syndrome underscores the utility of this class as a foundation for such tools. acs.orgnih.gov

Integration of Multi-Omics Data to Understand Holistic Biological Impact

To gain a comprehensive understanding of the cellular impact of this compound, future research should integrate multi-omics approaches. The biological effects of modulating targets like sEH are complex, involving shifts in entire networks of signaling molecules. nih.govacs.org

Inhibiting sEH, for example, increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by preventing their degradation to dihydroxyeicosatrienoic acids (DHETs). nih.gov A full picture of this effect requires a targeted lipidomics analysis to quantify the changes in these and other lipid mediators within the arachidonic acid cascade. acs.org

Beyond lipidomics, proteomics and transcriptomics can reveal broader changes in protein expression and gene regulation resulting from compound treatment. This holistic data can uncover unexpected pathway modulation, identify biomarkers of response, and provide a systems-level view of the compound's mechanism of action. Such an approach is crucial for understanding the synergistic effects observed between sEH inhibitors and other drugs, such as COX inhibitors. acs.org

Exploration of this compound as a Scaffold for Rational Probe Design

The N-benzylbenzamide framework is a validated and versatile scaffold for rational drug and probe design. acs.orgnih.gov Structure-activity relationship (SAR) studies on this scaffold have shown that specific substitutions on both the benzyl (B1604629) and benzamide rings can be systematically altered to fine-tune activity and selectivity for targets like sEH and PPARγ. acs.org

Future research should explore this compound as a starting point for a dedicated medicinal chemistry program. The existing 2,4-dimethoxy substitution pattern on the benzamide ring and the benzyl group on the N-phenyl ring are key features that can be modified. Rational design strategies could involve:

Varying Benzamide Substituents: Modifying the position and nature of the methoxy (B1213986) groups to enhance binding affinity or alter selectivity.

Modifying the N-phenyl Ring: Introducing substituents on the phenyl ring attached to the amide nitrogen to explore new interactions with target binding pockets.

Altering the Benzyl Group: Replacing or substituting the benzyl group to optimize physicochemical properties or target engagement.

The successful design of compound 14c, a potent dual sEH/PPARγ modulator, from an N-benzylbenzamide scaffold highlights the potential of this approach to generate novel chemical probes or therapeutic leads. acs.orgnih.gov


Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-(2-benzylphenyl)-2,4-dimethoxybenzamide, and how can reaction parameters be optimized?

  • Answer: The compound is typically synthesized via amide coupling between 2-benzylphenylamine and 2,4-dimethoxybenzoyl chloride. Key steps include:

  • Using DIPEA (diisopropylethylamine) as a base to deprotonate the amine and facilitate nucleophilic attack .
  • Conducting the reaction in THF at 0°C initially, followed by gradual warming to room temperature and heating (e.g., 65°C for 12 hours) to drive the reaction to completion .
  • Purification via vacuum filtration with ethanol and diethyl ether to isolate the product as a crystalline solid, achieving yields up to 48% .
    • Optimization strategies include adjusting solvent polarity, catalyst concentration, and reaction time to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Answer:

  • 1H NMR : Identify aromatic protons from the benzylphenyl group (δ 7.2–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Amide protons (e.g., δ 10.3 ppm) confirm successful coupling .
  • LCMS : The molecular ion peak ([M+H]+) typically appears between m/z 335–405, depending on substituents. For example, a derivative with a benzimidazole moiety showed [M+H]+ at m/z 344 .
  • IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance selectivity for dopamine D4 receptors over D2 receptors?

  • Answer:

  • Substituent Positioning : Removing the ortho-methoxy group reduces D2 receptor affinity while retaining D4 selectivity. For example, replacing the ortho-methoxy with a bulkier group (e.g., allyl) improved D4/D2 selectivity by 20-fold .
  • Steric Effects : Introducing bulky substituents on the benzyl moiety (e.g., 4-chlorophenyl) alters binding pocket interactions, as shown in related benzamides .
  • Pharmacological Validation : Use radioligand binding assays (e.g., [³H]spiperone for D2, [³H]raclopride for D3/D4) to quantify affinity shifts .

Q. What in vitro assays are suitable for evaluating the interaction of this compound with biological targets, and how should data contradictions be addressed?

  • Answer:

  • Binding Assays : Radioligand competition assays (e.g., using [¹²⁵I]iodosulpride) quantify receptor affinity. For example, a derivative showed Ki values of 20 nM for D4 vs. 400 nM for D2 .
  • Functional Assays : Measure cAMP inhibition (D2/D4 antagonism) in transfected HEK293 cells. Contradictions in potency (e.g., IC50 variability) may arise from differences in cell lines or ligand stability .
  • Resolution Strategies : Cross-validate with surface plasmon resonance (SPR) for kinetic binding data or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies are effective for radiolabeling this compound derivatives for in vivo imaging studies?

  • Answer:

  • Fluorine-18 Labeling : Synthesize a tosyl precursor (e.g., 5-(3-tosyloxypropyl)-2-methoxybenzamide) and perform nucleophilic substitution with [¹⁸F]fluoride. Reaction conditions: 100°C for 10 minutes in acetonitrile with K₂CO₃/K222 .
  • Quality Control : Use HPLC to confirm radiochemical purity (>95%) and LCMS to verify molecular weight (e.g., [M+H]+ = 405 for fluorinated analogs) .
  • In Vivo Application : PET imaging in non-human primates demonstrated high striatal uptake for dopamine receptor tracers like [¹⁸F]fallypride, a structurally related benzamide .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Answer:

  • Reagent Ratios : Use 1.2 equivalents of 2,4-dimethoxybenzoyl chloride relative to the amine to ensure complete reaction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates crystallization .
  • By-Product Mitigation : Add piperidine (2–3 drops) to scavenge unreacted acyl chloride, reducing side reactions .

Q. What computational tools can predict the binding mode of this compound to dopamine receptors?

  • Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with D4 receptor crystal structures (PDB: 5WIU). Key residues: Asp115 (hydrogen bonding), Phe120 (π-π stacking) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on the anticancer activity of this compound analogs?

  • Answer:

  • Assay Variability : Compare cytotoxicity data across standardized assays (e.g., MTT vs. CellTiter-Glo). For example, IC50 values may differ due to incubation time or cell permeability .
  • Structural Heterogeneity : Confirm substituent positions (e.g., methoxy vs. methyl groups) using X-ray crystallography or NOESY NMR .
  • Target Validation : Use CRISPR knockouts to confirm on-target effects (e.g., MSN/CD44 inhibition for Alzheimer’s applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.